![molecular formula C23H23N5O4S2 B2598617 2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105199-00-5](/img/structure/B2598617.png)

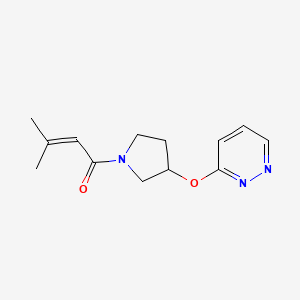

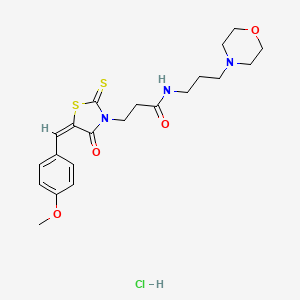

2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

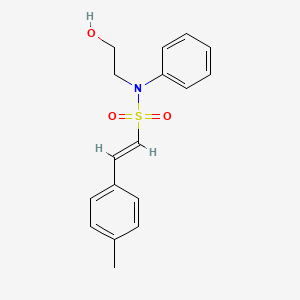

The compound is a complex organic molecule with several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a piperazine ring, a thiadiazole ring, and an acetamide group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be synthesized from 2,3-dihydroxybenzoic acid . Piperazine derivatives can be synthesized from acyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxine ring and the piperazine ring are likely to contribute to the rigidity of the molecule, while the thiadiazole ring and the acetamide group may influence its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Applications De Recherche Scientifique

Synthesis and Biological Activities

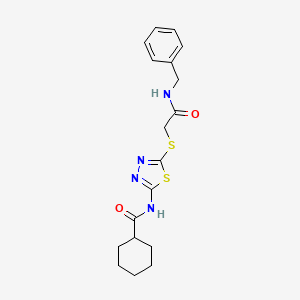

- Synthesis and Evaluation of Antimicrobial Properties: Research on novel 1,3,4-thiadiazole amide derivatives containing piperazine has indicated that these compounds demonstrate inhibitory effects against specific bacterial strains, such as Xanthomonas campestris pv. oryzae, showcasing their potential as antimicrobial agents (Xia, 2015). Similar studies have found compounds within this class to exhibit antibacterial activity, highlighting the versatility of these molecules in addressing microbial resistance (Hamama et al., 2017).

Antioxidant and Antitumor Evaluation

- Antioxidant and Antitumor Properties: The antioxidant and antitumor potential of certain N-substituted-2-amino-1,3,4-thiadiazoles have been investigated, revealing promising activities in this domain. These compounds were characterized by various spectroscopic techniques and evaluated for their biological activities, further expanding the therapeutic possibilities of the thiadiazole derivatives (Hamama et al., 2013).

Antimicrobial Agents Synthesis

- Development of Antimicrobial Agents: A study focusing on the catalytic N-formylation for the synthesis of 2-benzothiazolylimino-4-thiazolidinone derivatives introduced a new class of piperazine-based antimicrobial agents. This research underscores the importance of innovative synthetic approaches in developing compounds with enhanced antimicrobial efficacy (Patel & Park, 2015).

Exploration of Biological Activities

- In Vitro Biological Investigations: Novel piperazine-based heterocycles have been synthesized and assessed for their biological efficacy against various bacterial and fungal species, as well as Mycobacterium tuberculosis. The bioassay results from these studies provide valuable insights into the potential use of these compounds in combating infectious diseases (Chhatriwala et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the enzyme poly (adp-ribose) polymerase 1 (parp1) , which plays a crucial role in single-strand DNA break repair processes .

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of parp1 . This inhibition could potentially prevent the repair of single-strand DNA breaks, leading to cell death and providing a potential mechanism for anticancer activity .

Biochemical Pathways

Given its potential role as a parp1 inhibitor , it may affect the DNA damage response pathway. Inhibition of PARP1 can disrupt the repair of single-strand DNA breaks, potentially leading to the accumulation of DNA damage and cell death .

Result of Action

If it acts as a parp1 inhibitor , it could potentially lead to the accumulation of DNA damage in cells, which could trigger cell death. This could provide a potential mechanism for anticancer activity .

Propriétés

IUPAC Name |

2-[[5-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S2/c29-20(24-16-6-2-1-3-7-16)15-33-23-26-25-22(34-23)28-12-10-27(11-13-28)21(30)19-14-31-17-8-4-5-9-18(17)32-19/h1-9,19H,10-15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHFPSRQUCMLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2598536.png)

![3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2598537.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)

![11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2598544.png)

![7-(2-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598545.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2598553.png)

![4-chloro-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2598557.png)